(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine is a chiral organic compound notable for its structural features, which include a bromine atom at the second position and a fluorine atom at the fifth position of the phenyl ring. Its molecular formula is , with a molar mass of approximately 232.09 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of halogen substituents that can enhance its pharmacological properties .
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine belongs to the class of substituted phenylamines, specifically characterized as an amine derivative with halogen substituents. This classification is significant as it influences the compound's reactivity and interaction with biological targets.
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine typically involves several key steps:
The synthetic routes may include:
Industrial methods may adapt these laboratory techniques for large-scale production, utilizing continuous flow reactors for efficiency.
The molecular structure of (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 232.09 g/mol |
IUPAC Name | (1S)-1-(2-bromo-5-fluorophenyl)propan-1-amine |
InChI Key | DTPFZNXMTXNKDN-VIFPVBQESA-N |
Canonical SMILES | C=CC(C1=C(C=CC(=C1)F)Br)N |
This compound features a chiral center, which contributes to its unique properties and potential interactions with biological systems. The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its chemical behavior and reactivity .
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine primarily involves its interactions with specific biological targets, such as enzymes and receptors. The halogen substituents enhance binding affinity through halogen bonding, which may modulate the activity of target proteins.
Preliminary studies indicate that compounds with similar structures exhibit activity against various biological targets, making this compound a candidate for further investigation in drug development.
Research suggests that the compound's unique structural features allow it to engage selectively with biological macromolecules, potentially leading to significant pharmacological effects.
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine has distinct physical characteristics:
Property | Value |
---|---|
Appearance | Typically a solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Key chemical properties include:
Relevant data indicates that the presence of bromine and fluorine enhances its reactivity compared to non-halogenated analogs .
(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine has several significant applications in scientific research:
The unique structural features of this compound make it valuable for research into new therapeutic agents, particularly in fields such as neuropharmacology and oncology.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: